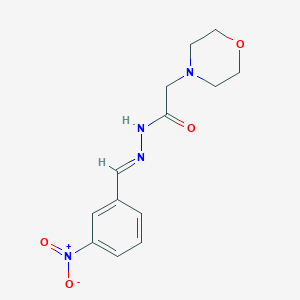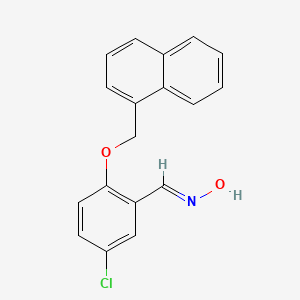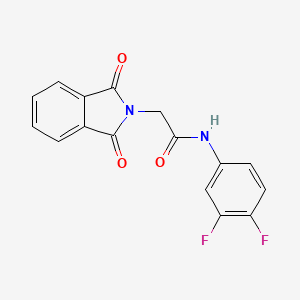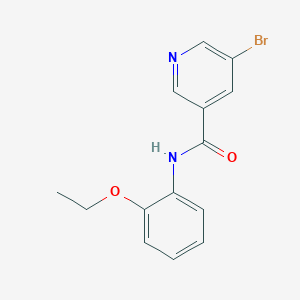
2-(4-morpholinyl)-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals that have attracted interest for their potential applications in various fields of chemistry and biology. Specifically, its structural components suggest relevance to pharmaceutical research, given the presence of a morpholine ring, a nitrobenzylidene moiety, and an acetohydrazide group.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of appropriate hydrazides with aldehydes or ketones to form hydrazone derivatives. For instance, the synthesis of related quinoline and pyridazinone derivatives has been documented, which may offer insights into potential synthesis pathways for the target compound (Ukrainets et al., 2007); (Sukuroglua et al., 2012).
Molecular Structure Analysis
The crystal structure and molecular geometry of similar compounds have been determined using X-ray diffraction, revealing intricate details about bond lengths, angles, and intermolecular interactions. These studies highlight the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (Sheng et al., 2015).
Chemical Reactions and Properties
The chemical behavior of the compound, including reactivity towards various agents and conditions, can be inferred from related research. Studies on similar compounds have shown reactions leading to cyclization, rearrangement, and the formation of complex structures, which are influenced by substituents and reaction conditions (Atanassov et al., 2002).
Physical Properties Analysis
Physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. While specific data on the target compound might not be readily available, related studies provide valuable insights into the physical characteristics of structurally similar compounds (Somagond et al., 2018).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding the compound's applications and safety. Research on analogs suggests a wide range of chemical behaviors, dependent on the specific functional groups present and the overall molecular structure (Um et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of related compounds involving reactions with morpholine and their subsequent transformation into selenourea derivatives and bis(2,4-diarylimidazol-5-yl) diselenides has been documented (Atanassov et al., 2002).
- Additionally, the reaction mechanisms and key structures of these synthesized compounds, particularly those involving morpholine, have been established through methods like X-ray crystallography.
Nonlinear Optical Properties
- Research into the nonlinear optical properties of similar hydrazones has been conducted, revealing their potential for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).
Antimicrobial and Antifungal Activities
- Several studies have focused on the synthesis of derivatives with potential antimicrobial and antifungal properties. For instance, 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety have shown activity against Gram-positive and Gram-negative bacteria (Sukuroglua et al., 2012).
- Furthermore, benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety have demonstrated significant antifungal activity, surpassing standard compounds in some cases (Qu et al., 2015).
Applications in Cancer Research
- Compounds related to 2-(4-morpholinyl)-N'-(3-nitrobenzylidene)acetohydrazide have also been investigated for their potential use in cancer treatment. The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, for instance, has been explored for their antineoplastic activity (Agrawal et al., 1976).
Potential in Drug Development
- Studies on the structural, spectral, and bioactivity aspects of thiosemicarbazide derivatives have been conducted, with analyses including molecular docking relevant to SARS-CoV-2, suggesting their potential in drug development (Guder et al., 2022).
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-13(10-16-4-6-21-7-5-16)15-14-9-11-2-1-3-12(8-11)17(19)20/h1-3,8-9H,4-7,10H2,(H,15,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKDATTVODZUFH-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)
![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)
![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)


![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)